5-Nitro-3-(p-tolyl)benzo[d]isoxazole
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Overview
Description
5-Nitro-3-(p-tolyl)benzo[d]isoxazole is an organic compound with the molecular formula C14H10N2O3. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3-(p-tolyl)benzo[d]isoxazole typically involves the reaction of aldehydes with primary nitro compounds. One common method is the condensation of aromatic aldehydes with nitroacetate, followed by cyclization to form the isoxazole ring . The reaction conditions often include the use of a base such as triethylamine and solvents like ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-3-(p-tolyl)benzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed
Oxidation: Formation of 5-amino-3-(p-tolyl)benzo[d]isoxazole.
Reduction: Formation of 5-amino-3-(p-tolyl)benzo[d]isoxazole.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Nitro-3-(p-tolyl)benzo[d]isoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and as a probe for investigating biological pathways
Mechanism of Action
The mechanism of action of 5-Nitro-3-(p-tolyl)benzo[d]isoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Nitroisoxazole: A simpler analog with similar chemical properties but lacking the p-tolyl group.
3-(p-Tolyl)isoxazole: Similar structure but without the nitro group.
5-Amino-3-(p-tolyl)benzo[d]isoxazole: The reduced form of 5-Nitro-3-(p-tolyl)benzo[d]isoxazole
Uniqueness
This compound is unique due to the presence of both the nitro and p-tolyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
CAS No. |
66639-55-2 |
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Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-nitro-1,2-benzoxazole |
InChI |
InChI=1S/C14H10N2O3/c1-9-2-4-10(5-3-9)14-12-8-11(16(17)18)6-7-13(12)19-15-14/h2-8H,1H3 |
InChI Key |
RKWITXPBGLCKBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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